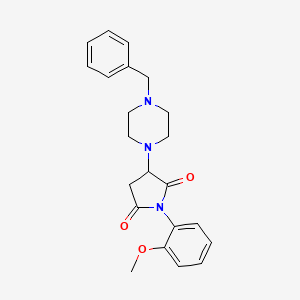
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as BFP, is a novel compound that has been synthesized for scientific research purposes. BFP is a piperidine derivative that has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide acts as a selective dopamine D3 receptor antagonist, which means it can block the binding of dopamine to these receptors. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can modulate the activity of dopamine in the brain and affect these processes.
Biochemical and Physiological Effects:
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown various biochemical and physiological effects in animal models and cell cultures. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can reduce the locomotor activity of animals and induce catalepsy, which is a state of reduced responsiveness to external stimuli. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also affect the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, its susceptibility to degradation under certain conditions, and its high cost.
Orientations Futures
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown promising results in various scientific research fields, and there are several future directions for its development and application. One possible direction is to use 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a tool to study the role of dopamine D3 receptors in different neurological disorders, including addiction and schizophrenia. Another direction is to develop new derivatives of 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide with improved pharmacological properties, such as higher selectivity and lower toxicity. Finally, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also be used as a starting point for the development of new drugs for the treatment of various disorders that involve dopamine D3 receptors.
Méthodes De Synthèse
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized using a multistep synthetic route starting with commercially available 4-fluoroaniline. The synthesis involves several chemical reactions, including N-alkylation, O-benzylation, and piperidine ring closure. The final product is obtained as a white solid with high purity and yield.
Applications De Recherche Scientifique
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential in various scientific research fields. In neuroscience, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been used as a tool to study the role of dopamine receptors in the brain. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can selectively bind to dopamine D3 receptors, which are implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has also been used in pharmacology to study the effects of dopamine agonists and antagonists on different physiological processes.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXTYZHYYZXBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2388096.png)
![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2388097.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)
![6-Cyclopentyl-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2388100.png)


![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)

